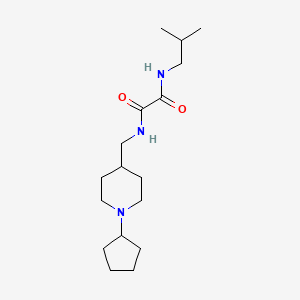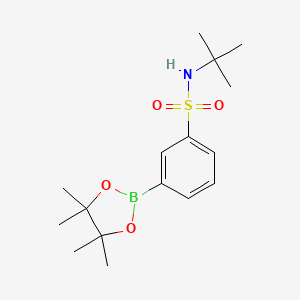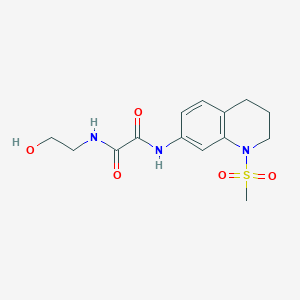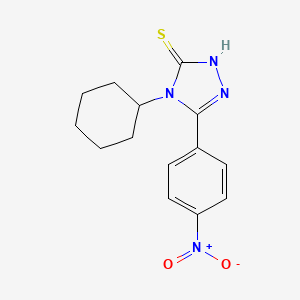![molecular formula C16H24N4OS B2546322 N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide CAS No. 1436191-09-1](/img/structure/B2546322.png)
N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of amines with cyanoacetate or cyanoacetamide derivatives to form a variety of heterocyclic rings. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize different heterocyclic derivatives . Similarly, the synthesis of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal packing of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was stabilized by hydrogen bonds, and its structure was further investigated using density functional theory (DFT) . Another compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was characterized and its molecular structure was determined to crystallize in the monoclinic space group with specific unit cell dimensions .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as cyano and amide, which can participate in various reactions. The papers describe the synthesis of heterocyclic compounds through reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . Additionally, the reactivity towards DNA bases was investigated using the ECT method and charge transfer analysis, indicating interactions between the compounds and DNA bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. The antitumor, antimicrobial, and antioxidant activities of these compounds were evaluated, with some showing high inhibitory effects on various human cancer cell lines . The antimicrobial activity was assessed using the microdilution method, and significant activity was observed against both bacterial strains and yeasts . The thermodynamic properties of these compounds were also calculated, providing insights into the relations between these properties and temperature .
Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation of Novel Derivatives : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds, including derivatives of N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide, for use as antimicrobial agents. The compounds showed promising antibacterial and antifungal activities (Darwish et al., 2014).
Antimicrobial Activity of Thiazole and Pyridone Derivatives : Research by Ali et al. (2010) involved the synthesis of thiazolidine, bisthiazolidine, thiazole, and pyridone derivatives using N-cyclohexyl-2-cyanoacetamide. These compounds demonstrated significant antibacterial and antifungal properties (Ali et al., 2010).
Antibacterial Evaluation of Triazoles : A study by Rezki (2016) synthesized 1,2,3-triazoles using a derivative of N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide. These compounds showed significant antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Antitumor and Anticancer Applications
Antitumor Evaluation of Heterocyclic Compounds : Shams et al. (2010) researched the antitumor activities of heterocyclic derivatives of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibited high inhibitory effects on various cancer cell lines (Shams et al., 2010).
Synthesis and Antitumor Activity of Novel Derivatives : Another study by Albratty et al. (2017) explored the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These compounds, derived from 2-Cyano-N-(thiazol-2-yl) acetamide, showed promising antitumor activities (Albratty et al., 2017).
Anticancer Screening of Imidazothiadiazole Analogs : Abu-Melha (2021) conducted a study on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds displayed potent cytotoxic results against breast cancer cell lines (Abu-Melha, 2021).
Other Applications
Synthesis of Bicyclic and Heterocyclic Compounds : Research by Suzuki et al. (2008) detailed the synthesis of naturally occurring bicyclic and tricyclic cyclopeptides using derivatives of this compound. This study contributes to the field of synthetic organic chemistry, especially in the synthesis of complex cyclic structures (Suzuki et al., 2008).
Novel Syntheses in Organic Chemistry : The study by Dyachenko et al. (2004) involved the synthesis of substituted 1,3-Cyclohexadienes and Thieno[2,3-d]pyrimidine- 4(3H)-thiones. This research contributes to the development of novel synthetic pathways in organic chemistry (Dyachenko et al., 2004).
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-3-15(2,14-18-9-10-22-14)19-11-13(21)20-16(12-17)7-5-4-6-8-16/h9-10,19H,3-8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSUDSFZRQOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)



![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2546248.png)
![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/no-structure.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)


![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2546261.png)